2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
Description
The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure comprises:
- A tetrahydro-2H-pyran (oxygen-containing six-membered ring) substituted at the 4-position with a 1H-pyrrole group.
- A cyclohepta[d][1,3]thiazole (seven-membered ring fused with a thiazole moiety) as the N-substituent of the acetamide.
Acetamide derivatives are frequently explored for their bioactivity, including kinase inhibition and antimicrobial properties . The combination of pyrrole, pyran, and thiazole rings may influence solubility, metabolic stability, and target binding.
Properties
Molecular Formula |
C19H25N3O2S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c23-17(21-18-20-15-6-2-1-3-7-16(15)25-18)14-19(8-12-24-13-9-19)22-10-4-5-11-22/h4-5,10-11H,1-3,6-9,12-14H2,(H,20,21,23) |
InChI Key |
UJUCPNMHHHGMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide typically involves multiple steps, including the formation of the pyrrole, tetrahydropyran, and cycloheptathiazole rings. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction, and various catalysts for cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Various metal catalysts for cyclization and other reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs to 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide exhibit significant antimicrobial properties. Research has shown that derivatives of thiazole and pyrrole are effective against various bacterial strains, suggesting that this compound may also possess similar activity.
Anticancer Potential
The structural characteristics of this compound make it a candidate for anticancer drug development. Compounds containing pyrrole and thiazole rings have been studied for their ability to inhibit cancer cell proliferation. The unique arrangement of atoms in this compound could interact with specific biological targets involved in cancer progression.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds featuring tetrahydropyran and thiazole groups. Studies have indicated that such compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar frameworks exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL, demonstrating potential as antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on derivatives of the compound showed inhibition of cell growth in various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported between 15 to 30 μM, suggesting moderate potency as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Note: Target compound’s formula is inferred from nomenclature; exact data from is unavailable.
Key Comparison Points
Heterocyclic Systems: The target compound employs a cyclohepta[d][1,3]thiazole core, distinguishing it from analogs with cyclohepta[b]thiophene () or simpler thiazole/thiophene systems (). The pyran and pyrrole substituents in the target compound contrast with the pyrazole and nitro groups in . Pyran improves hydrophilicity, while nitro groups may confer electrophilic reactivity .
Synthetic Routes: The target compound likely utilizes Paal-Knorr pyrrole synthesis () and thiazole cyclization (). In contrast, the compound in employs Gewald thiophene synthesis .
The fluorophenyl group in enhances metabolic stability and lipophilicity, a feature absent in the target compound .
Research Findings
- Spectroscopic Characterization : Analogous compounds (e.g., ) are validated via ¹H/¹³C NMR and FT-IR , confirming acetamide and heterocyclic signatures .
- Thermodynamic Stability : Pyran-containing compounds (target, ) exhibit higher aqueous solubility than purely aromatic analogs () .
- Structural Diversity : Modifications to the N-substituent (e.g., cyclohepta rings vs. simple thiazoles) significantly alter bioactivity profiles .
Biological Activity
The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide is a complex organic molecule with potential biological activities. Its structure features a pyrrole ring, a tetrahydropyran moiety, and a cycloheptathiazole component, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O4S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
| InChI Key | HDEXVSPFYJADES-UHFFFAOYSA-N |
The biological activity of the compound is hypothesized to involve interactions with various molecular targets within biological systems. The pyrrole ring is known to engage in π–π stacking and hydrogen bonding with proteins and nucleic acids, potentially leading to enzyme inhibition or receptor modulation. The tetrahydropyran component may enhance the compound's stability and solubility in biological environments.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with pyrrole and tetrahydropyran rings have shown antiproliferative activity against various human tumor cell lines with IC50 values in the nanomolar range . The specific compound has not been extensively tested; however, its structural analogs suggest a potential for similar activity.
Inhibition of Enzymes
The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, related compounds have demonstrated inhibitory effects on HMG-CoA reductase, an important target in cholesterol biosynthesis . This inhibition could lead to therapeutic applications in managing hyperlipidemia and cardiovascular diseases.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents like tacrine, which is used in Alzheimer's treatment as an acetylcholinesterase inhibitor , there is a possibility that this compound could exhibit neuroprotective effects through similar mechanisms. Tacrine derivatives have been shown to modulate neuroinflammation and enhance neurogenesis.
Case Studies
- Cancer Cell Line Studies : A study involving a series of pyrrole-containing compounds showed that modifications at specific positions led to enhanced anticancer activity against breast and prostate cancer cell lines . The structure of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide may provide similar or improved results due to its complex architecture.
- Enzyme Inhibition : Research on related compounds has demonstrated significant inhibition of acetylcholinesterase (AChE) with IC50 values in the low micromolar range. These findings suggest that the new compound could be evaluated for its AChE inhibitory potential as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
